2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid consists of a phenylboronic acid group attached to a thiophene ring via a methoxymethyl linker. The boronic acid group is capable of forming reversible covalent bonds with compounds containing hydroxyl groups.Chemical Reactions Analysis
Boronic acids, including 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds under mild, functional group tolerant conditions .Scientific Research Applications
Fast Fluorescent Blood Sugar Sensing
Phenylboronic acid functionalized carbon dots (2-FPBA-CD) have been synthesized for rapid fluorescent sensing of glucose in blood . The response of 2-FPBA-CD to glucose can reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . This can be applied to the detection of glucose in serum .
Drug Delivery Systems
Phenylboronic acid-decorated polymeric nanomaterials have been used in drug delivery systems . The unique chemistry of phenylboronic acid with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials .
Biosensors for Diagnosis and Therapeutics of Diseases
Phenylboronic acid-decorated polymeric nanomaterials have been used in biosensors for diagnosis and therapeutics of diseases . The most typical application of PBA and its derivatives is focused on glucose-responsive materials to recognize blood glucose and deliver insulin for the treatment of diabetes mellitus .
Glucose-Responsive Materials
Phenylboronic acid and its derivatives have been used to create glucose-responsive materials . These materials can recognize blood glucose and deliver insulin for the treatment of diabetes mellitus .
Anticancer Drugs Delivery Systems
Phenylboronic acid and its derivatives can stably bind with sialic acid in acid conditions, such as tumor acid microenvironment . This has resulted in the application of PBA-based polymeric nanomaterials to construct anticancer drugs delivery systems .
Interactions with Sialic Acid
Phenylboronic acid-decorated polymeric nanomaterials have been used to interact with sialic acid . Sialic acid is found on cancer cells, and the unique chemistry of PBA with sialic acid provides a way to design PBA-based polymeric nanomaterials for advanced bio-applications .
Future Directions
properties
IUPAC Name |
[2-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3S/c14-13(15)12-6-2-1-4-10(12)8-16-9-11-5-3-7-17-11/h1-7,14-15H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLOFHRXQBYSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COCC2=CC=CS2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681355 | |
Record name | (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid | |
CAS RN |
1256358-81-2 | |
Record name | (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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